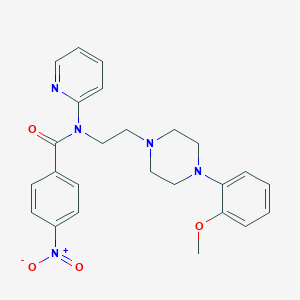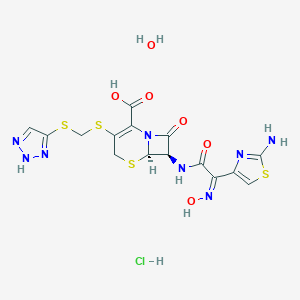![molecular formula C9H18O9S3 B133740 [(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid CAS No. 151301-57-4](/img/structure/B133740.png)
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid, commonly known as McIlvaine buffer, is a zwitterionic buffer widely used in biochemical and biological research. It is composed of two sulfonic acid groups and a tertiary amine group, which gives it a pKa value of 3.0 and 8.0, respectively. The buffer is commonly used in the preparation of biological samples and in biochemical assays due to its ability to maintain a stable pH in the range of 3.0 to 8.0.
Mechanism Of Action
The mechanism of action of McIlvaine buffer is based on the ability of the buffer to maintain a stable pH in the range of 3.0 to 8.0. The buffer acts as a weak acid and a weak base, which allows it to accept or donate protons to maintain a stable pH. The buffer is effective in maintaining a stable pH due to the presence of two pKa values, which allows it to buffer effectively over a wide range of pH values.
Biochemical And Physiological Effects
McIlvaine buffer has minimal biochemical and physiological effects on biological systems. The buffer is non-toxic and does not interfere with biological processes. However, it is important to note that the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of McIlvaine buffer is its ability to maintain a stable pH over a wide range of pH values. This makes it an ideal buffer for various biochemical and biological assays. The buffer is also relatively inexpensive and easy to prepare.
One of the limitations of McIlvaine buffer is its inability to buffer effectively at pH values outside of the range of 3.0 to 8.0. Additionally, the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.
Future Directions
There are several future directions for the use of McIlvaine buffer in scientific research. One area of research is the development of new buffer systems that can maintain a stable pH over a wider range of pH values. Another area of research is the development of new assays that can be performed using McIlvaine buffer. Additionally, there is a need for further research into the effects of McIlvaine buffer on biological systems, particularly in relation to its chelating properties.
Synthesis Methods
McIlvaine buffer can be synthesized by reacting cyclohexylamine with formaldehyde and sodium sulfite under acidic conditions. The resulting product is then sulfonated with sulfuric acid to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
McIlvaine buffer is widely used in scientific research as a buffer solution for various biochemical and biological assays. It is commonly used in the preparation of biological samples, such as proteins and enzymes, and in the analysis of DNA and RNA. The buffer is also used in the preparation of electrophoresis gels and in the analysis of membrane proteins.
properties
CAS RN |
151301-57-4 |
|---|---|
Product Name |
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid |
Molecular Formula |
C9H18O9S3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid |
InChI |
InChI=1S/C9H18O9S3/c10-19(11,12)4-7-1-2-8(5-20(13,14)15)9(3-7)6-21(16,17)18/h7-9H,1-6H2,(H,10,11,12)(H,13,14,15)(H,16,17,18)/t7-,8+,9-/m1/s1 |
InChI Key |
ZFKUCQBXDACBMI-HRDYMLBCSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
SMILES |
C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
Canonical SMILES |
C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
synonyms |
CTMS cyclohexane-(1R,2R,4R)-tris(methylenesulfonate) cyclohexane-1,2,4-tris(methylenesulfonate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



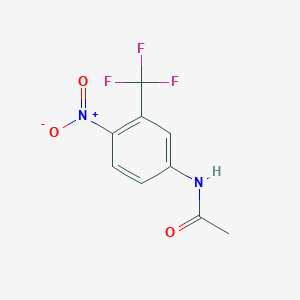
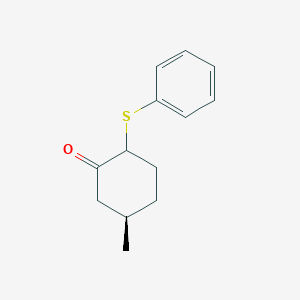
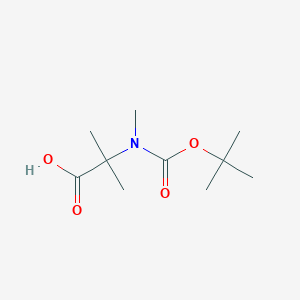
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
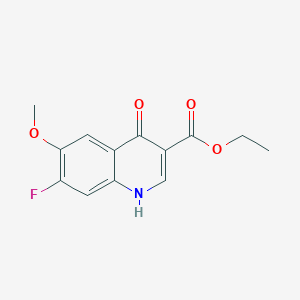

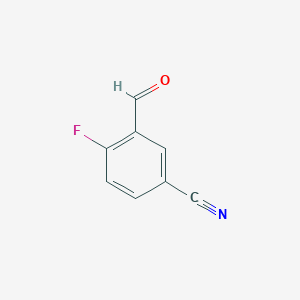
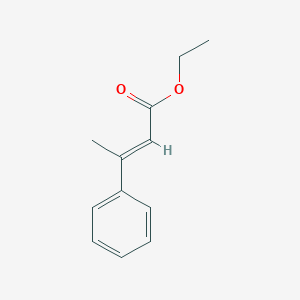


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
